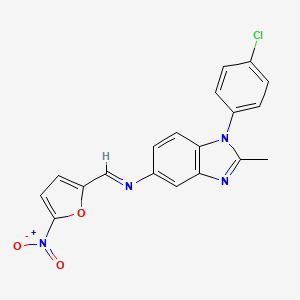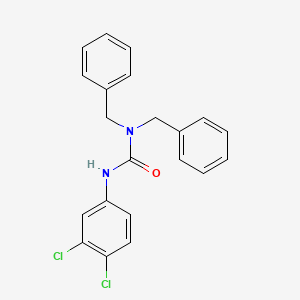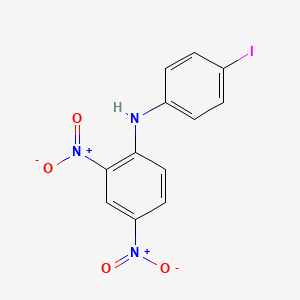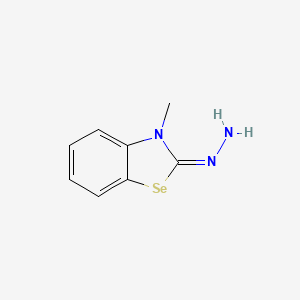
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone is a chemical compound with the molecular formula C8H9N3Se. It is known for its unique structure, which includes a selenium atom, making it a subject of interest in various fields of scientific research. This compound is often used in early discovery research due to its rare and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone typically involves the reaction of 2,3-dihydro-3-methyl-2-benzoselenazolone with hydrazine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The linear formula for this compound is C8H9N3Se .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard chemical engineering techniques to produce larger quantities if needed.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The hydrazone group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while reduction can yield selenides.
Applications De Recherche Scientifique
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies due to its unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone involves its interaction with specific molecular targets and pathways. The selenium atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their functions. The exact pathways involved are still under investigation, but its unique structure allows for diverse interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: This compound is used as a reagent for the spectrophotometric determination of aliphatic aldehydes and hexosamines.
2,3-Dihydro-3-ethyl-2-(2-(phenylimino)ethylidene)benzoselenazole: Another selenium-containing compound with similar reactivity.
Uniqueness
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone is unique due to its specific structure, which includes a selenium atom. This makes it particularly interesting for research in fields like chemistry and biology, where selenium’s properties can be leveraged for various applications. Its hydrazone group also allows for diverse chemical reactions, making it a versatile compound for scientific studies .
Propriétés
Numéro CAS |
109339-79-9 |
|---|---|
Formule moléculaire |
C8H9N3Se |
Poids moléculaire |
226.15 g/mol |
Nom IUPAC |
(E)-(3-methyl-1,3-benzoselenazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C8H9N3Se/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3/b10-8+ |
Clé InChI |
XUMDOYSFGAQWPX-CSKARUKUSA-N |
SMILES isomérique |
CN\1C2=CC=CC=C2[Se]/C1=N/N |
SMILES canonique |
CN1C2=CC=CC=C2[Se]C1=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


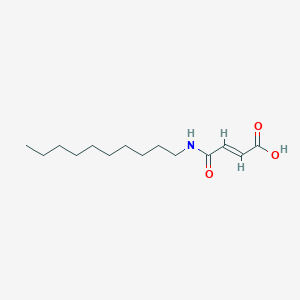
![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)

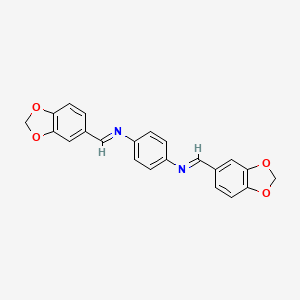
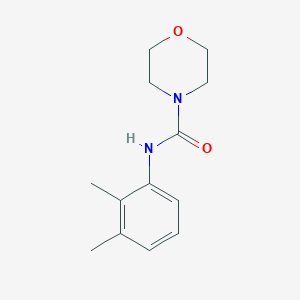
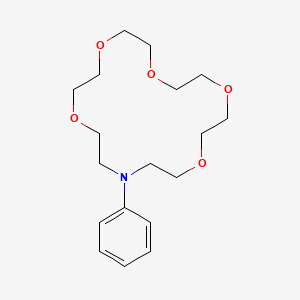
![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
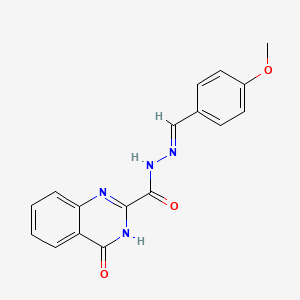
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
